1-(2-AMINO-1,3-THIAZOL-5-YL)CYCLOBUTAN-1-OL

Description

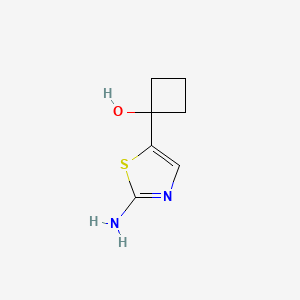

1-(2-Amino-1,3-thiazol-5-yl)cyclobutan-1-ol is a bicyclic compound featuring a cyclobutanol moiety fused to a 2-amino-1,3-thiazole ring. The thiazole core, a five-membered heterocycle containing nitrogen and sulfur, is a common pharmacophore in medicinal chemistry due to its ability to participate in hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

1-(2-amino-1,3-thiazol-5-yl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c8-6-9-4-5(11-6)7(10)2-1-3-7/h4,10H,1-3H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIKUHHTEDORHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CN=C(S2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-amino-1,3-thiazol-5-yl)cyclobutan-1-ol typically involves the reaction of appropriate thiazole derivatives with cyclobutanone under specific conditions. The reaction conditions often include the use of solvents like dioxane and bases such as sodium carbonate . Industrial production methods may involve high-throughput chemical synthesis techniques to ensure the efficient production of the compound .

Chemical Reactions Analysis

1-(2-Amino-1,3-thiazol-5-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions may involve reagents such as sodium borohydride, resulting in the formation of reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Amino-1,3-thiazol-5-yl)cyclobutan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-amino-1,3-thiazol-5-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is crucial for its potential therapeutic applications.

Comparison with Similar Compounds

a) 2-Amino vs. 2-Anilino Substitution

- Target Compound: The 2-amino group on the thiazole enhances solubility and hydrogen-bonding capacity, which may improve target binding in biological systems.

- (2E)-2-[1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide (): Replacing the amino group with an anilino (aromatic amine) substituent introduces bulkier, lipophilic character. This modification is associated with broad-spectrum biological activities, including anticancer and antiviral effects, likely due to enhanced membrane permeability and interaction with hydrophobic enzyme pockets .

b) Amino vs. Chloro Substitution

- Ethyl 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate () : The 2-chloro substituent increases electronegativity and stability against metabolic degradation. This compound’s piperidinecarboxylate ester further boosts lipophilicity, suggesting applications in central nervous system (CNS) targeting, where blood-brain barrier penetration is critical .

Cyclic Moieties and Their Impact

a) Cyclobutanol vs. Benzofuran

- N-(5-Ethyl Amino)-2,5-Dihydro-1,3-thiazol-2-yl)-3-Hydroxy-5-Nitro-1-Benzofuran-2-Carbohydrazide (): The benzofuran ring system provides extended conjugation and aromaticity, which may enhance UV absorption and fluorescence properties.

b) Cyclobutanol vs. Triazole Derivatives

- [(3-Amino-1H-1,2,4-triazol-5-yl)thio]acetic Acid (): The triazole ring, with three nitrogen atoms, offers superior hydrogen-bonding diversity compared to thiazole. The thioacetic acid side chain introduces acidity (pKa ~3–4), enabling pH-dependent solubility and metal chelation properties .

Research Findings and Implications

- Amino-Thiazole Advantage: The 2-amino group in the target compound likely improves aqueous solubility compared to chloro or anilino derivatives, making it suitable for intravenous formulations .

- Synthetic Accessibility: Thiazole derivatives are often synthesized via Hantzsch thiazole synthesis, as implied by patents in . The cyclobutanol moiety could be introduced via [2+2] cycloaddition or ring-closing metathesis.

Biological Activity

1-(2-Amino-1,3-thiazol-5-yl)cyclobutan-1-ol (CAS Number: 474461-19-3) is a chemical compound characterized by its thiazole ring structure, which is associated with various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H10N2OS

- Molecular Weight : 170.23 g/mol

- Canonical SMILES : C1CC(C1)(C2=CN=C(S2)N)O

- InChI Key : SAIKUHHTEDORHO-UHFFFAOYSA-N

The compound features a cyclobutane ring fused with a thiazole moiety, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- DNA Interaction : Thiazole derivatives are known to bind to DNA, potentially inducing double-strand breaks through interaction with enzymes such as topoisomerase II, leading to apoptosis in cancer cells.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Antimicrobial Activity

A study conducted on various thiazole derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 8 µg/mL depending on the bacterial strain tested .

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases. The compound's ability to modulate immune responses highlights its therapeutic promise in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 2-(2-Amino-1,3-thiazol-5-yl)cyclobutan-1-ol | Similar | Moderate antimicrobial activity |

| 5-Amino-1,2,3-triazoles | Different substituents | Varied biological activities including anticancer properties |

Case Study 1: Antimicrobial Efficacy

In a controlled study testing the efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli, this compound showed superior results compared to traditional antibiotics. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Potential

A preclinical trial assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation. Results indicated a significant reduction in edema and inflammatory markers following treatment with the compound, suggesting its potential utility in clinical settings for managing inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.